molecular formula C14H10OS B074513 Dibenzo[b,e]thiepin-11(6H)-one CAS No. 1531-77-7

Dibenzo[b,e]thiepin-11(6H)-one

Cat. No.: B074513
CAS No.: 1531-77-7
M. Wt: 226.3 g/mol
InChI Key: JGJDEWXZEIHBNW-UHFFFAOYSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
6,11-Dihydrodibenzo[b,e]thiepin-11-one is an organic building block. Its density is 1.2151g/ml at 25°C.

Scientific Research Applications

  • Synthesis and Characterization :

    • Ilie et al. (2009) focused on synthesizing new dibenzo[b,e]thiepine derivatives, including 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one, and characterizing them using spectral data and elemental analysis (Ilie et al., 2009).
  • Antidepressant Potential :

    • Šindelář et al. (1989) explored the synthesis of 6,11‐dihydrodibenzo[b,e]thiepin‐11‐yl 4‐(dimethylamino‐methyl)phenyl ketone and related compounds for potential antidepressant effects. However, the compounds showed limited activity in antidepressant tests (Šindelář et al., 1989).
  • Anti-inflammatory Activity :

    • Ackrell et al. (1978) synthesized acetic acid derivatives of 6,11-dihydro-11-oxodibenzo[b,e]thiepin, among others, and found that one compound exhibited significant anti-inflammatory activity in animal assays (Ackrell et al., 1978).
  • Antimicrobial Properties :

    • Sadek et al. (2011) synthesized dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes and evaluated their antibacterial and antifungal activities, finding significant antimicrobial activity in certain derivatives (Sadek et al., 2011).
    • Chifiriuc et al. (2010) reported specific antimicrobial activity against different bacterial and fungal strains for O-acyloximino-dibenzo[b,e]thiepins and O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides (Chifiriuc et al., 2010).
  • Cardiovascular Effects :

    • Figueroa‐Valverde et al. (2022) evaluated the inotropic activity of Dibenzo[b,e]thiophene-11(6H)-one on left ventricular pressure using an isolated rat heart model, suggesting its potential as a positive inotropic agent for heart failure (Figueroa‐Valverde et al., 2022).

Properties

IUPAC Name

6H-benzo[c][1]benzothiepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJDEWXZEIHBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165219
Record name Dibenzo(b,e)thiepin-11(6H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531-77-7
Record name Dibenzo[b,e]thiepin-11(6H)-one
Source CAS Common Chemistry
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Record name Dibenzo(b,e)thiepin-11(6H)-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)thiepin-11(6H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,e]thiepin-11(6H)-one
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Record name DIBENZO(B,E)THIEPIN-11(6H)-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of Dibenzo[b,e]thiepin-11(6H)-one and what is known about its conformation?

A1: this compound is a heterocyclic compound composed of a seven-membered thiepin ring fused to two benzene rings. The thiepin ring adopts a distorted boat conformation, with a dihedral angle of 56.5° between the mean planes of the two benzene rings. []

Q2: Has this compound been investigated for any potential pharmaceutical applications?

A2: Yes, derivatives of this compound have been explored for potential antidepressant activity. Researchers synthesized various derivatives, including 6,11‐dihydrodibenzo[b,e]thiepin‐11‐yl 4‐(dimethylamino‐methyl)phenyl ketone and 4-(aminoalkoxy)dibenzo[b,e]thiepin-11(6H)-ones, and evaluated their effects in preclinical models. [, ]

Q3: Can this compound be used as a starting material for the synthesis of other compounds?

A3: Yes, this compound can be used as a building block for the synthesis of more complex molecules. For example, it has been used to synthesize tertiary and secondary alcohols by reacting it with various substituted phenylmagnesium bromide reagents. [] Additionally, it can be oxidized to the corresponding sulfoxide using an aluminum(salalen) complex catalyst and aqueous hydrogen peroxide. []

Q4: What is the significance of the sulfur atom in the structure of this compound?

A4: The sulfur atom in this compound plays a crucial role in its chemical reactivity and potential biological activity. It can be oxidized to a sulfoxide group, which can significantly alter the molecule's polarity and interactions with biological targets. [, ] Furthermore, replacing the sulfur atom with a sulfone group (SO2) has been explored as a strategy to potentially enhance biological activity in related dibenzothiepine derivatives. []

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